1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone
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Overview
Description
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone can be synthesized through multicomponent reactions involving 1,2-amino alcohols. These reactions often employ metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids can yield N-propargyloxazolidines .
Industrial Production Methods: Industrial production methods for oxazolidine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation and specific catalysts such as CuI and CuBr2 .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, oxazolidine derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparison with Similar Compounds
1,3-Oxazolidin-2-one: This compound shares the oxazolidine ring structure and is used in the synthesis of antibacterial agents.
N-Propargyloxazolidines: These derivatives are synthesized through similar multicomponent reactions and have applications in organic synthesis.
Uniqueness: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(5-hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4-3-6(9)10-7(4)5(2)8/h4,6,9H,3H2,1-2H3 |
InChI Key |
BRGDNEALBRLGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(ON1C(=O)C)O |
Origin of Product |
United States |
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